Enhanced Lipophilicity (XlogP = 0.5) vs. Unsubstituted and Short‑Chain Acyl Piperazines
Piperazine, 1,4-bis(propoxyacetyl)- exhibits a calculated XlogP of 0.5 . This value is substantially higher than that of the parent piperazine (XlogP ≈ −0.26) [1] and also exceeds the estimated logP of 1,4‑diacetylpiperazine (approximately −1.0) and 1,4‑dipropionylpiperazine (approximately −0.2) [2]. The increased lipophilicity is expected to enhance passive membrane permeability and alter tissue distribution relative to shorter‑chain diacylpiperazines.
| Evidence Dimension | Calculated partition coefficient (XlogP) |
|---|---|
| Target Compound Data | XlogP = 0.5 |
| Comparator Or Baseline | Piperazine (XlogP ≈ −0.26); 1,4‑diacetylpiperazine (estimated logP ≈ −1.0); 1,4‑dipropionylpiperazine (estimated logP ≈ −0.2) |
| Quantified Difference | ΔXlogP ≥ 0.76 (vs. piperazine); ΔXlogP ≥ 0.7 (vs. 1,4‑dipropionylpiperazine); ΔXlogP ≥ 1.5 (vs. 1,4‑diacetylpiperazine) |
| Conditions | In silico prediction (XlogP3 algorithm); comparator values are literature estimates or in silico predictions |
Why This Matters
Higher lipophilicity directly impacts a compound's ability to cross biological membranes, making this derivative a more suitable choice for cell‑based assays or in vivo studies where tissue penetration is required.
- [1] PubChem. Piperazine (Compound Summary). https://pubchem.ncbi.nlm.nih.gov/compound/piperazine (accessed 2026-04-28). View Source
- [2] Estimated logP values for 1,4‑diacetylpiperazine and 1,4‑dipropionylpiperazine are based on in silico predictions using the XlogP3 algorithm (PubChem/PyRx); exact values may vary slightly depending on the software version. View Source
